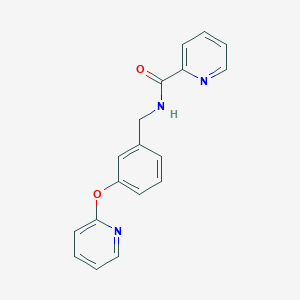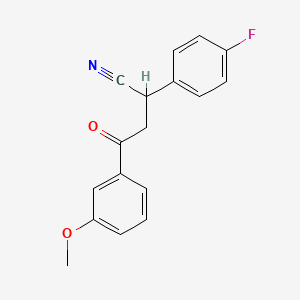
methyl 4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is a complex organic compound featuring several functional groups, including an azetidine ring, a benzoate ester, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate typically involves multiple steps:
Formation of the Triazole Ring: : This can be achieved via the Huisgen 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry," where an azide reacts with an alkyne in the presence of a copper(I) catalyst.
Synthesis of Azetidine Ring: : This step might involve the cyclization of a suitable di-functional precursor under basic or acidic conditions.
Esterification: : The carboxyl group is esterified with methanol in the presence of a strong acid like sulfuric acid or an esterification catalyst like sulfuric acid.
Industrial Production Methods
On an industrial scale, the synthesis would require optimization for cost-effectiveness and scalability. This would involve:
Batch or Continuous Flow Synthesis: : Depending on the availability of raw materials and the desired scale of production, the synthesis could be adapted for batch or continuous flow methods.
Use of Catalysts: : Industrial processes would leverage high-efficiency catalysts to improve yield and reduce reaction time.
Purification Steps: : Industrial methods often involve extensive purification protocols such as recrystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various reactions, including but not limited to:
Oxidation: : Potentially by agents such as potassium permanganate or chromic acid.
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).
Substitution: : Nucleophilic or electrophilic substitution reactions, especially on the triazole and phenyl rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an alkaline medium.
Reduction: : LiAlH4 in anhydrous ether or hydrogenation under pressure.
Substitution: : Conditions would vary; for nucleophilic substitution, a strong nucleophile in a polar aprotic solvent like DMF might be used.
Major Products
Depending on the reaction, major products could include oxidized derivatives, reduced forms of the compound, or substituted triazole or phenyl rings.
Scientific Research Applications
Methyl 4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate has diverse applications across various scientific disciplines:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Medicine: : Could be explored for its therapeutic potential, including as antimicrobial or anticancer agents.
Industry: : Its complex structure makes it a candidate for creating novel materials or coatings with specific properties.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application:
Molecular Targets: : It might interact with biological macromolecules such as enzymes or receptors.
Pathways Involved: : Could influence signaling pathways by acting as an inhibitor or agonist at specific molecular targets, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate: : Lacks the phenoxymethyl group, which may alter its chemical reactivity and biological activity.
Ethyl 4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate: : Different ester group, potentially affecting its solubility and pharmacokinetics.
Methyl 4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)pyrazole-1-carbonyl)benzoate: : Replacing the azetidine ring with a pyrazole ring might result in different biological interactions.
Uniqueness
The presence of the azetidine and triazole rings, combined with the ester group, makes methyl 4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate uniquely reactive and a candidate for diverse applications, setting it apart from similar compounds that might lack one or more of these functional groups.
Properties
IUPAC Name |
methyl 4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-28-21(27)16-9-7-15(8-10-16)20(26)24-12-18(13-24)25-11-17(22-23-25)14-29-19-5-3-2-4-6-19/h2-11,18H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSSUJCVUICBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(2-METHYLPROP-2-EN-1-YL)OXY]PHENOL](/img/structure/B2532409.png)
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/structure/B2532410.png)

![2-(2-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2532412.png)

![5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2532417.png)


![N'-benzyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2532422.png)
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide](/img/structure/B2532423.png)
![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane](/img/structure/B2532424.png)



